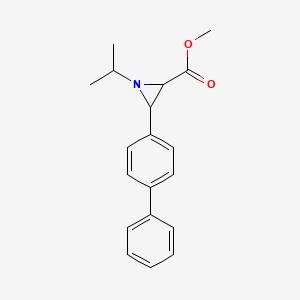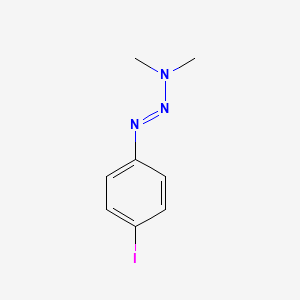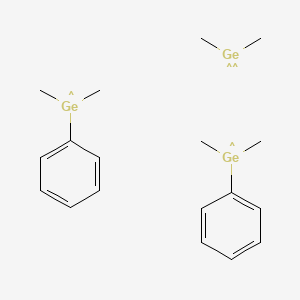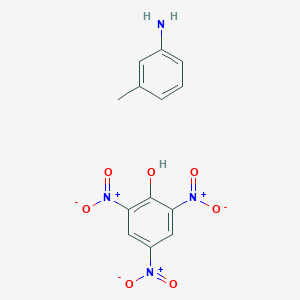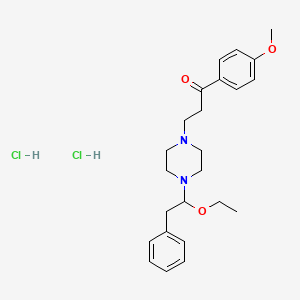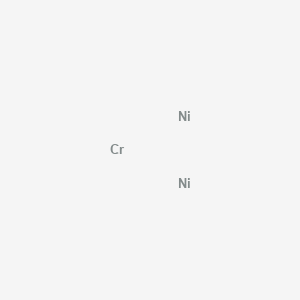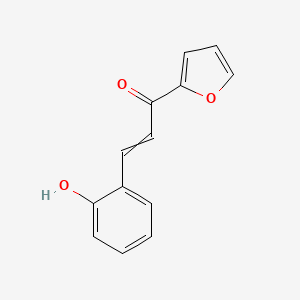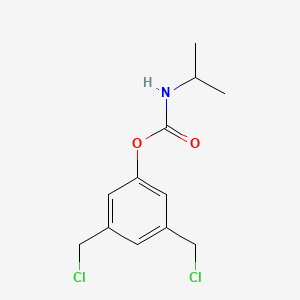
2-(Propan-2-yl)-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes These compounds are characterized by a seven-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3-dioxepane typically involves the cyclization of appropriate diols or hydroxy ethers. One common method is the acid-catalyzed cyclization of 1,3-dihydroxypropan-2-yl derivatives. The reaction conditions often require a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the cyclization reaction. This method allows for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propan-2-yl)-1,3-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-1,3-dioxepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(Propan-2-yl)-1,3-dioxepane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
1,4-Dioxane: Another six-membered ring compound with two oxygen atoms, but with different reactivity due to the ring size.
2-(Propan-2-yl)-1,3-dioxolane: A five-membered ring analog with an isopropyl group.
Uniqueness
2-(Propan-2-yl)-1,3-dioxepane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
15351-37-8 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3-dioxepane |
InChI |
InChI=1S/C8H16O2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
MFKPLBUNJMEBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1OCCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
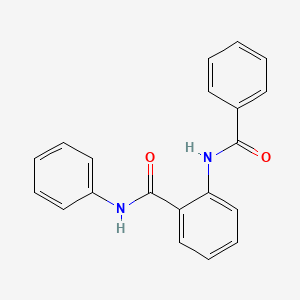
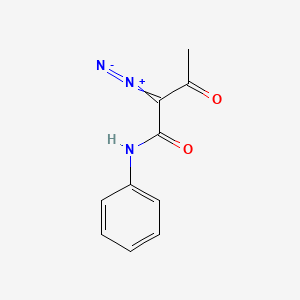
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
